5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amines, and substituted benzofuran and oxazole compounds.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating viral infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a nitrogen atom in the ring structure.
Coumarin derivatives: Feature a lactone ring fused to a benzene ring.
Uniqueness
The uniqueness of 5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of benzofuran and oxazole rings, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H23N3O6S |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H23N3O6S/c1-15-12-17-13-16(2-7-21(17)31-15)22-14-20(25-32-22)23(27)24-18-3-5-19(6-4-18)33(28,29)26-8-10-30-11-9-26/h2-7,13-15H,8-12H2,1H3,(H,24,27) |
InChI Key |
RWMLYAXHVGSVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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